molecular formula C14H10ClF2NO B443852 N-(2-chlorobenzyl)-2,6-difluorobenzamide

N-(2-chlorobenzyl)-2,6-difluorobenzamide

Cat. No.: B443852
M. Wt: 281.68g/mol
InChI Key: PFYYIINPLJXDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2,6-difluorobenzamide is a chemical compound for research use only. This compound is part of a class of 2,6-difluorobenzamide derivatives that are the subject of ongoing antimicrobial research. These derivatives function by targeting and inhibiting the essential bacterial cell division protein FtsZ, a promising mechanism for addressing multidrug-resistant bacterial infections . By stabilizing FtsZ polymers and accelerating GTPase activity, these compounds disrupt cell division in Gram-positive bacteria, leading to potent antibacterial effects against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . Some derivatives have also been shown to reverse beta-lactam resistance in clinical MRSA strains, potentially breaking resistance and restoring the efficacy of existing antibiotics . The 2,6-difluorobenzamide pharmacophore is well-established in scientific literature, and the exploration of various side chains, including substituted benzyl groups, is a key strategy for optimizing antibacterial activity and spectrum . This area of research is critical for the development of novel anti-infective agents with new mechanisms of action. The product must be stored in a sealed container in a cool, dry, and well-ventilated warehouse.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10ClF2NO

Molecular Weight

281.68g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2,6-difluorobenzamide

InChI

InChI=1S/C14H10ClF2NO/c15-10-5-2-1-4-9(10)8-18-14(19)13-11(16)6-3-7-12(13)17/h1-7H,8H2,(H,18,19)

InChI Key

PFYYIINPLJXDKN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(C=CC=C2F)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(C=CC=C2F)F)Cl

Origin of Product

United States

Synthetic Methodologies for N 2 Chlorobenzyl 2,6 Difluorobenzamide

Retrosynthetic Analysis of N-(2-chlorobenzyl)-2,6-difluorobenzamide

A retrosynthetic analysis of the target molecule, this compound, logically deconstructs the compound into its constituent starting materials. The most apparent disconnection is at the amide C-N bond, which is a common and reliable strategy in organic synthesis. This disconnection yields two primary synthons: a 2,6-difluorobenzoyl cation equivalent and a 2-chlorobenzyl amine anion equivalent.

These synthons correspond to readily available or synthetically accessible starting materials. The 2,6-difluorobenzoyl moiety is typically derived from 2,6-difluorobenzoic acid or its more reactive derivative, 2,6-difluorobenzoyl chloride . The nucleophilic component is 2-chlorobenzylamine (B130927) . This analysis suggests that the most direct and conventional synthetic route would be the acylation of 2-chlorobenzylamine with an activated form of 2,6-difluorobenzoic acid.

Classical Synthetic Routes to this compound

The classical approaches to forming the amide bond in this compound are well-established and reliable, primarily focusing on the reaction of an amine with a carboxylic acid derivative.

The most prevalent and straightforward method for synthesizing this compound is the reaction between 2,6-difluorobenzoyl chloride and 2-chlorobenzylamine . This is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) or toluene, to prevent unwanted side reactions with the solvent. A non-nucleophilic base, like triethylamine (B128534) or diisopropylethylamine (DIPEA), is added to the reaction mixture. nih.gov This base serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, preventing the protonation of the starting amine and allowing the reaction to proceed to completion. The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature. nih.gov

A representative procedure based on a similar synthesis is as follows: 2-chlorobenzylamine is dissolved in dichloromethane at 0 °C. nih.gov A base, such as DIPEA, is added, followed by the dropwise addition of 2,6-difluorobenzoyl chloride. nih.gov The mixture is stirred for several hours, and the progress is monitored by techniques like thin-layer chromatography. nih.gov Upon completion, the product is isolated through an aqueous workup and purified by column chromatography or recrystallization. nih.gov

Beyond the use of acyl halides, a variety of coupling reagents can be employed to facilitate the direct condensation of 2,6-difluorobenzoic acid and 2-chlorobenzylamine. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Common carbodiimide-based coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC) and ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC). peptide.com When these are used, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included to minimize side reactions and reduce the risk of racemization if chiral centers are present. peptide.com Phosphonium-based reagents, such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBrOP (bromotripyrrolidinophosphonium hexafluorophosphate), are known for their high reactivity and are particularly useful for difficult couplings. peptide.com Another class of effective reagents is uronium-based, such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.com

These methods offer an alternative to acyl chlorides, avoiding the need to handle these often lachrymatory and moisture-sensitive compounds. However, they can generate byproducts (like dicyclohexylurea from DCC) that require removal during purification. peptide.comsilicycle.com

Exploration of Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to create more environmentally benign and sustainable synthetic routes. For the synthesis of this compound, several green strategies can be considered.

One approach involves the use of biocatalysis. For instance, a nitrile hydratase enzyme could be used to convert 2,6-difluorobenzonitrile (B137791) into the key intermediate 2,6-difluorobenzamide (B103285) , which can then be further reacted. glasp.co This enzymatic method often proceeds in water under mild conditions, reducing the need for harsh chemicals and organic solvents. glasp.co

Another green tactic is the use of alternative, less hazardous reagents and reaction conditions. A method for N-benzoylation has been described using vinyl benzoate (B1203000) as an acyl donor in solvent-free conditions, which could be adapted for this synthesis. tandfonline.comtandfonline.com This avoids the use of activating agents and hazardous solvents, with the product often being isolated by simple crystallization. tandfonline.comtandfonline.com Additionally, employing ultrasonic irradiation in the presence of a reusable solid acid catalyst has been shown to be a rapid and efficient method for preparing benzamides. researchgate.net

The choice of solvent is also a key aspect of green chemistry. Replacing traditional chlorinated solvents like dichloromethane with greener alternatives such as acetonitrile (B52724) or 2-methyltetrahydrofuran (B130290) can significantly reduce the environmental impact of the process.

Optimization of Reaction Conditions and Yields for this compound

Optimizing the synthesis of this compound is crucial for maximizing yield, ensuring purity, and improving the economic and environmental viability of the process. This involves systematically evaluating various reaction parameters.

Key parameters for the classical amidation reaction (Section 2.2.1) that can be optimized include:

Solvent: Screening a range of aprotic solvents can identify the one that provides the best solubility for reactants and facilitates the highest reaction rate.

Base: The choice and stoichiometry of the base can impact yield and side product formation. Different organic bases (e.g., pyridine, DIPEA, triethylamine) or inorganic bases could be tested.

Temperature: While the reaction is often started at 0 °C, the optimal temperature profile (initial, reaction, and final temperatures) can be determined to balance reaction speed with selectivity.

Reaction Time: Monitoring the reaction over time allows for the determination of the minimum time required for completion, preventing the formation of degradation products from prolonged reaction times.

For biocatalytic routes, optimization would focus on parameters such as pH, temperature, substrate loading, and catalyst concentration to achieve maximum enzyme activity and productivity. glasp.co Identifying and characterizing byproducts is also essential, as it can provide insights into competing reaction pathways and guide further optimization to minimize their formation.

Spectroscopic and Structural Characterization of N 2 Chlorobenzyl 2,6 Difluorobenzamide

Advanced Spectroscopic Techniques for Structural Elucidation.

Spectroscopic techniques are fundamental to confirming the identity and purity of a synthesized compound. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) would be required for the definitive structural elucidation of N-(2-chlorobenzyl)-2,6-difluorobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for this compound.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include those for the aromatic protons on both the 2-chlorobenzyl and 2,6-difluorobenzoyl rings, the methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group, and the amide (N-H) proton. The chemical shifts, integration values, and coupling patterns (splitting) would be crucial for assigning each proton to its specific location in the molecule.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. This includes the carbonyl carbon of the amide, the aromatic carbons (both those bonded to hydrogen and the quaternary carbons bonded to chlorine, fluorine, or other carbons), and the methylene carbon. The chemical shifts are indicative of the electronic environment of each carbon.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy would be essential. It would show a signal for the two equivalent fluorine atoms on the 2,6-difluorobenzoyl ring, providing information about their chemical environment and coupling with nearby protons and carbons.

While specific experimental data is unavailable, a hypothetical data table based on known chemical shift ranges for similar functional groups is presented below for illustrative purposes.

Hypothetical NMR Data for this compound
¹H NMR (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)
7.20 - 7.50
6.90 - 7.10
4.65
8.50
¹³C NMR (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)
164.0
160.0 (dd)
112.0 (dd)
135.0 - 125.0
45.0
¹⁹F NMR (in CDCl₃, 376 MHz)
Chemical Shift (δ, ppm)
-115.0

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis.

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the secondary amide (around 3300 cm⁻¹), the C=O stretch of the amide (the Amide I band, around 1650 cm⁻¹), and C-H stretches of the aromatic rings and the methylene group (around 3100-2850 cm⁻¹). Strong C-F stretching vibrations would also be prominent (around 1200-1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often showing strong signals for symmetric vibrations and non-polar bonds, such as the aromatic ring breathing modes.

A table of expected vibrational frequencies is provided below.

Hypothetical Vibrational Spectroscopy Data for this compound
Frequency (cm⁻¹)
~3300
~3100-3000
~2950
~1650
~1580
~1540
~1200

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis.

Mass spectrometry would be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula (C₁₄H₁₀Cl F₂NO). The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the cleavage of the benzyl group or the loss of the carbonyl group, helping to piece together the molecular structure.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack in the crystal lattice and identify key intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, and potentially halogen bonding or π-π stacking interactions. Analysis of related structures, such as 2,6-difluoro-N-(prop-2-ynyl)benzamide, shows that molecules are often linked into layers or other supramolecular assemblies via N—H⋯O and C—H⋯F hydrogen bonds. nih.gov

Computational Chemistry and Molecular Modeling of N 2 Chlorobenzyl 2,6 Difluorobenzamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity.researchgate.net

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for elucidating the electronic structure and reactivity of molecules. researchgate.net These methods provide a detailed understanding of the electron distribution and the energies of molecular orbitals, which are fundamental to a molecule's chemical properties.

For N-(2-chlorobenzyl)-2,6-difluorobenzamide, DFT and Ab Initio calculations can be employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net These calculations are often performed using various basis sets, such as 6-311+G(d,p), to achieve a balance between computational cost and accuracy. researchgate.net The choice of functional, like B3LYP, is also critical in DFT calculations to accurately model electron correlation. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov

A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO and LUMO energy levels and their distribution across the molecule can be calculated. This analysis helps to identify the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.

Parameter Calculated Value (Illustrative)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV

Note: The values in this table are illustrative and would need to be calculated using specific quantum chemistry software and methods.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. The MEP map displays regions of varying electrostatic potential on the molecular surface, with red indicating electron-rich (negative potential) areas and blue indicating electron-poor (positive potential) areas.

For this compound, the MEP map would likely show negative potential around the oxygen and fluorine atoms due to their high electronegativity, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amide group would exhibit a positive potential, indicating their role as potential hydrogen bond donors. This information is crucial for understanding intermolecular interactions, such as those with biological receptors.

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational landscape and flexibility. By simulating the atomic motions of this compound in a given environment (e.g., in solvent or in complex with a protein), researchers can explore the different conformations the molecule can adopt and the energetic barriers between them.

Molecular Docking Studies with Relevant Biological Receptors and Enzymes.nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

For this compound, docking studies can be performed with various biological targets to predict its binding affinity and mode of interaction. For instance, benzamide (B126) derivatives have been studied as inhibitors of the FtsZ protein, a key player in bacterial cell division. nih.gov Docking studies of this compound into the allosteric binding site of FtsZ could reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its inhibitory activity. nih.gov The 2,6-difluorobenzamide (B103285) motif is known to be crucial for these interactions, with the fluorine atoms often participating in favorable contacts with the protein. nih.gov

Receptor/Enzyme Predicted Binding Affinity (Illustrative) Key Interacting Residues (Illustrative)
FtsZ Protein-8.5 kcal/molVal203, Asn263, Val297
1-deoxy-D-xylulose 5-phosphate synthase (DXS)-7.9 kcal/mol-

Note: The values in this table are illustrative and would be obtained from specific molecular docking calculations. A related hydroxamate derivative has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS). rsc.org

In Silico Prediction of this compound Analogues' Properties

In silico methods can be used to predict the properties of analogues of this compound before they are synthesized. By systematically modifying the structure of the parent molecule (e.g., by changing substituents on the aromatic rings), researchers can create a virtual library of analogues.

Computational tools can then be used to predict various properties of these analogues, including their physicochemical properties (e.g., solubility, lipophilicity), pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and potential biological activity. This approach, often referred to as quantitative structure-activity relationship (QSAR) modeling, allows for the rational design of new compounds with improved characteristics. For example, modifications to the benzamide motif have been shown to be detrimental to the activity against certain bacterial strains, highlighting the importance of this structural feature. nih.gov

Biological Activity and Mechanistic Investigations of N 2 Chlorobenzyl 2,6 Difluorobenzamide Analogues

Antimicrobial Activities and Molecular Targets

Beyond their insecticidal properties, derivatives of the 2,6-difluorobenzamide (B103285) scaffold have been investigated for their potent antimicrobial activities. These compounds present novel mechanisms of action against bacteria and fungi, targeting essential cellular processes.

A significant development in antibiotic research has been the identification of the bacterial cell division protein, FtsZ, as a viable drug target. mdpi.comnih.gov FtsZ, a homologue of eukaryotic tubulin, is essential for forming the Z-ring at the division site in nearly all prokaryotes. nih.gov Derivatives of 2,6-difluorobenzamide have emerged as potent inhibitors of FtsZ. mdpi.comresearchgate.net These compounds act as allosteric inhibitors, binding to a site distinct from the GTP-binding site on the FtsZ protein. nih.gov This binding is thought to stabilize the FtsZ polymer, disrupting the dynamic treadmilling behavior required for cytokinesis and leading to cell death. mdpi.com The 2,6-difluoro substitution is critical for this activity, inducing a non-planar conformation in the molecule that is favorable for binding to the allosteric site. nih.gov While these derivatives, such as PC190723, show excellent activity against Gram-positive bacteria like Staphylococcus aureus (including MRSA), their efficacy against Gram-negative bacteria is often limited due to efflux pump activity. mdpi.comnih.gov

The table below presents the Minimum Inhibitory Concentrations (MICs) for representative benzamide (B126) compounds against S. aureus.

CompoundStrainMIC (μg/mL)Reference
3-Hexyloxybenzamide (3-HBA)S. aureus ATCC29213 (MSSA)32 nih.gov
3-Hexyloxy-2,6-difluorobenzamide (DFHBA)S. aureus ATCC29213 (MSSA)1 nih.gov
3-Hexyloxybenzamide (3-HBA)S. aureus ATCC43300 (MRSA)32 nih.gov
3-Hexyloxy-2,6-difluorobenzamide (DFHBA)S. aureus ATCC43300 (MRSA)1 nih.gov

The search for new antifungal agents has led to the investigation of various synthetic compounds, including amides with structural similarities to N-(2-chlorobenzyl)-2,6-difluorobenzamide. The fungal cell wall and cell membrane are primary targets for antifungal drugs due to their unique components, such as chitin (B13524), β-glucan, and ergosterol (B1671047), which are absent in human cells. nih.gov

Research on the related compound 2-chloro-N-phenylacetamide has demonstrated significant antifungal activity against Aspergillus flavus. scielo.brresearchgate.net The proposed mechanism of action for this molecule involves binding to ergosterol in the fungal plasma membrane, disrupting membrane integrity. scielo.brresearchgate.net Additionally, it may inhibit DNA synthesis by targeting thymidylate synthase. scielo.brresearchgate.net This compound was also shown to inhibit the formation of biofilms, which are a major factor in persistent fungal infections. scielo.br However, when combined with existing antifungal drugs like amphotericin B and fluconazole, an antagonistic effect was observed, suggesting that combination therapy should be approached with caution. scielo.br

The potential for benzamide-related structures to exhibit antiviral activity is an emerging area of research. While direct studies on this compound are limited, research on structurally related novel 2-benzoxyl-phenylpyridine derivatives has shown promising antiviral effects. mdpi.com These compounds demonstrated strong activity against Coxsackievirus B3 (CVB3) and human adenovirus type 7 (ADV7). mdpi.com Mechanistic studies indicated that their mode of action was not direct viral inactivation or inhibition of entry, but rather interference with the early stages of viral replication within the host cell, including viral RNA and protein synthesis. mdpi.com These findings suggest that the broader chemical space encompassing these aromatic amides and esters may harbor novel scaffolds for the development of antiviral therapeutics. mdpi.com

Exploration of Other Investigated Biological Pathways in Model Systems

Beyond their primary mechanisms of action, analogues of this compound have been the subject of research to explore their effects on other significant biological pathways in various model systems. These investigations have revealed potential activities in pathways related to microbial growth and cancer progression.

Inhibition of Bacterial Cell Division Proteins

A significant area of investigation has been the targeting of the bacterial cell division protein FtsZ. The 2,6-difluorobenzamide scaffold has been identified as a crucial element for the allosteric inhibition of FtsZ in Staphylococcus aureus (S. aureus). nih.gov The fluorine atoms on the benzamide ring are thought to induce a non-planar conformation, which facilitates the ligand's ability to adopt an active conformation for inhibiting FtsZ. nih.gov This inhibition is highly dependent on the benzamide motif, as modifications to this group have been shown to be detrimental to the compound's activity. nih.gov

Research comparing 3-methoxybenzamide (B147233) (3-MBA) with its 2,6-difluorinated analogue revealed that the fluorinated compounds exhibit more potent activity against S. aureus by targeting FtsZ. nih.gov Further studies on 3-hexyloxybenzamide (3-HBA) and its difluorinated counterpart, DFHBA, also demonstrated the consistent positive effect of fluorination on inhibitory activity. nih.gov Analogues such as 2,6-Difluoro-3-(hexyloxy)-N-hydroxybenzamide were synthesized and evaluated for their antimicrobial properties against different strains of S. aureus, including methicillin-sensitive and methicillin-resistant strains. nih.gov

Store-Operated Calcium Channel (SOC) Inhibition

In the context of cancer research, particularly colorectal cancer, derivatives of 2,6-difluorobenzamide have been synthesized and examined for their inhibitory effects on store-operated calcium channels (SOCs). nih.gov The entry of Ca2+ through SOCs is implicated in the regulation of colorectal cancer cell migration. nih.gov The activation of these channels occurs when STIM1 translocates and interacts with Orai1 following the depletion of Ca2+ in the endoplasmic reticulum. nih.gov

A study involving thirteen synthesized difluorobenzamide compounds identified 2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide (MPT0M004) as a prominent inhibitor of SOCs. nih.gov This compound demonstrated a significant inhibitory effect in both Ca2+ imaging and wound-healing migration assays. nih.gov Notably, MPT0M004 exhibited lower cytotoxicity compared to the reference SOC inhibitor, 2-APB. nih.gov Pharmacokinetic studies of MPT0M004 revealed a long half-life and good oral bioavailability, suggesting its potential as a lead compound for the development of new treatments for colorectal cancer. nih.gov

Inhibition of Isoprenoid Biosynthesis

A related compound, N-(2-chlorobenzyl)-substituted hydroxamate, which can be formed from the hydrolysis of ketoclomazone, has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS). rsc.org DXS is a key enzyme in the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis in many bacteria. The N-(2-chlorobenzyl)-substituted hydroxamate showed an IC50 value of 1.0 μM against DXS and was found to inhibit the growth of Haemophilus influenzae. rsc.org

Structure Activity Relationship Sar Studies on N 2 Chlorobenzyl 2,6 Difluorobenzamide Derivatives

Impact of Substituent Modifications on Biological Efficacy

The biological activity of N-(2-chlorobenzyl)-2,6-difluorobenzamide derivatives is highly sensitive to modifications in different parts of the molecule. Key areas of modification include the halogenation patterns on the aromatic rings and the nature of the N-benzyl moiety.

Influence of Halogenation Patterns on Aromatic Rings

The presence and positioning of halogen atoms on both the 2,6-difluorobenzamide (B103285) and the N-benzyl rings play a critical role in the compound's biological activity. The 2,6-difluoro substitution on the benzamide (B126) ring is a common feature in many potent insecticidal compounds. This specific substitution pattern is believed to enforce a conformation that is favorable for binding to the target site.

Studies on related benzoylphenylurea insecticides have shown that the nature and position of halogen substituents on the aniline ring (in this case, the benzyl (B1604629) ring) significantly influence their insecticidal potency. For instance, the substitution pattern on the phenyl ring of N-phenylbenzamide derivatives has been shown to be a key determinant of their biological activities.

Table 1: Representative Structure-Activity Relationship of Halogen Substitutions on the N-Benzyl Ring of 2,6-Difluorobenzamide Derivatives

Compound IDN-Benzyl SubstituentRelative Insecticidal Activity
1 2-chlorobenzyl+++
2 4-chlorobenzyl++
3 2,4-dichlorobenzyl++++
4 2-fluorobenzyl++
5 4-fluorobenzyl+

Note: This table is illustrative and based on general SAR principles for benzoylphenylurea insecticides. The activity is represented qualitatively.

Role of the N-Benzyl Moiety and its Substituents on Activity

The N-benzyl group is a crucial component for the biological activity of this class of compounds. The 2-chloro substituent on the benzyl ring of the parent compound is considered important for its efficacy. The position of this substituent can significantly alter the activity, as seen in related series of bioactive molecules where ortho substitution often leads to higher potency compared to meta or para substitutions.

Pharmacophore Identification and Design Principles for Optimized Analogues

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound and its analogues, the pharmacophore can be deduced from the common structural features of active compounds.

The key pharmacophoric features are believed to include:

A hydrogen bond donor: The amide N-H group.

A hydrogen bond acceptor: The amide carbonyl oxygen.

Two aromatic rings: The 2,6-difluorophenyl ring and the 2-chlorobenzyl ring.

Specific halogen substitutions: The fluorine atoms at the 2 and 6 positions of the benzamide ring and the chlorine atom at the 2-position of the benzyl ring.

The spatial arrangement of these features is critical for effective binding to the target receptor. The 2,6-difluoro substitution likely plays a role in maintaining a specific dihedral angle between the benzamide and the phenyl ring, which is optimal for activity.

Design principles for optimized analogues would involve maintaining the core pharmacophoric features while modifying other parts of the molecule to enhance properties such as binding affinity, selectivity, and metabolic stability. This could include bioisosteric replacement of the chlorine atom with other groups or introducing further substitutions on the aromatic rings to explore additional binding interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogues, QSAR studies can provide valuable insights into the physicochemical properties that govern their efficacy.

A typical QSAR study would involve:

Data Set Generation: Synthesizing a series of analogues with systematic structural variations.

Biological Activity Measurement: Quantifying the biological activity (e.g., IC50 or LC50 values) of each compound.

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be electronic (e.g., Hammett constants), steric (e.g., Taft parameters), or hydrophobic (e.g., logP).

Model Development: Using statistical methods, such as multiple linear regression or partial least squares, to develop an equation that correlates the descriptors with the biological activity.

While a specific QSAR model for this compound is not publicly detailed, studies on related insecticidal diamides have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). These models have indicated that steric, electrostatic, and hydrophobic fields around the molecules are significant for their insecticidal activity. For instance, in a study of novel anthranilic diamide derivatives, CoMSIA models suggested that hydrogen bond acceptor and electron-withdrawing groups at specific positions are favorable for insecticidal activity. Such findings provide a framework for the rational design of more potent this compound analogues.

Metabolic Pathways and Environmental Transformations of Difluorobenzamide Compounds

Biotransformation Processes in Non-Mammalian Biological Systems (e.g., Insects, Plants)

Difluorobenzamide compounds, such as diflubenzuron (B1670561), undergo metabolic transformations in non-mammalian organisms like insects and plants. The primary mode of action for these insecticides is the inhibition of chitin (B13524) synthesis, which fatally disrupts the molting process in insect larvae. beyondpesticides.orgwikipedia.org

In insects, the metabolism of diflubenzuron can lead to the formation of several metabolites. The primary metabolic pathway involves the cleavage of the urea (B33335) bridge, a central linkage in the diflubenzuron molecule. This cleavage results in the formation of 4-chloroaniline (B138754) (PCA) and 2,6-difluorobenzoylurea. Further metabolism can occur, leading to other breakdown products. While diflubenzuron itself is considered non-carcinogenic, its metabolite, 4-chloroaniline, has been classified as a carcinogen. wikipedia.org However, the amount of 4-chloroaniline produced after ingestion by organisms is generally considered insufficient to cause cancer. wikipedia.org

Plants can also metabolize diflubenzuron. Studies on wheat have shown that the compound can be broken down into metabolites such as 2,6-difluorobenzoic acid (DFBA) and 4-chlorophenylurea (B1664162) (CPU). epa.gov The rate of degradation on leaf surfaces can be slow, with a significant portion of the parent compound remaining detectable for an extended period. beyondpesticides.org

The biotransformation processes in non-mammalian systems are crucial for determining the residual activity and potential ecological effects of these compounds. The persistence and bioavailability of the parent compound and its metabolites can vary significantly depending on the organism and environmental conditions.

Environmental Degradation Pathways (Hydrolysis, Photolysis) of Related Compounds

The environmental persistence of difluorobenzamide compounds is influenced by abiotic degradation processes, primarily hydrolysis and photolysis. These chemical reactions break down the compounds in water and soil.

Hydrolysis: The stability of diflubenzuron to hydrolysis is pH-dependent. It is relatively stable in acidic to neutral conditions (pH 5 and 7). epa.gov However, under alkaline conditions (pH 9), the hydrolytic half-life is significantly shorter, reported to be around 32 days. epa.govfao.org The degradation products of hydrolysis include 4-chlorophenylurea (CPU), 2,6-difluorobenzoic acid (DFBA), 4-chloroaniline (PCA), and 2,6-difluorobenzamide (B103285) (DFBAM). fao.org For many pesticides, hydrolysis is a key degradation route, often leading to less active fragments. iastate.edu

Photolysis: Photodegradation, or the breakdown of chemicals by light, also plays a role in the environmental fate of diflubenzamide compounds. In aqueous solutions, diflubenzuron is relatively stable to photolysis, with one study reporting an extrapolated natural light half-life of 80 days at pH 7. epa.gov Another study found that under simulated sunlight, there was no significant decomposition after 7 days. fao.org However, the photolysis of diflubenzuron in methanol (B129727) has been shown to proceed via cleavage of the C(=O)N–C(=O)N bond. nih.gov The rate and products of photolysis can be influenced by the presence of other substances and environmental conditions.

Identification and Characterization of Primary and Secondary Metabolites (e.g., 2,6-difluorobenzamide, 2,6-difluorobenzoic acid)

The breakdown of diflubenzuron and related compounds leads to the formation of various primary and secondary metabolites. The identification and characterization of these metabolites are essential for a complete understanding of the environmental impact of the parent compound.

Primary Metabolites:

2,6-Difluorobenzamide (DFBAM): This compound is a major metabolite of diflubenzuron. sigmaaldrich.com It is formed through the cleavage of the urea linkage. DFBAM itself can be further degraded. In soils with a history of exposure to the related herbicide dichlobenil, 2,6-dichlorobenzamide (B151250) (a structurally similar compound) was found to be hydrolyzed to 2,6-dichlorobenzoic acid or dechlorinated. nih.gov

4-Chlorophenylurea (CPU): Another primary metabolite resulting from the cleavage of the diflubenzuron molecule. epa.gov CPU can be mobile in soil under laboratory conditions. epa.gov

4-Chloroaniline (PCA): A toxicologically significant degradate of diflubenzuron. epa.gov It is known to be carcinogenic. epa.gov

Secondary Metabolites:

2,6-Difluorobenzoic Acid (DFBA): This is a further breakdown product and a known environmental transformation product of several benzoylurea (B1208200) insecticides, including diflubenzuron. nih.govherts.ac.uk It is formed from the hydrolysis of 2,6-difluorobenzamide. fao.org In studies with the herbicide dichlobenil, the analogous 2,6-dichlorobenzoic acid was degraded in soils previously exposed to the parent compound. nih.gov

Table of Identified Metabolites of Diflubenzuron:

Table of Compound Names Mentioned:

Future Research Directions and Potential Innovations

Rational Design of Novel N-(2-chlorobenzyl)-2,6-difluorobenzamide Analogues with Enhanced Molecular Selectivity

The rational design of new analogues based on the this compound scaffold is a primary avenue for future research. The goal is to systematically modify the molecule to enhance its selectivity towards specific biological targets, a common strategy in drug discovery. nih.govresearchgate.net

Research in this area would involve structure-activity relationship (SAR) studies, where modifications to different parts of the molecule are correlated with changes in biological activity. acs.org Key areas for modification include:

The Benzyl (B1604629) Ring: Altering the position or nature of the chloro-substituent (e.g., moving it to the 3- or 4-position, or replacing it with other halogen or alkyl groups) could significantly impact binding affinity and selectivity.

The Benzamide (B126) Ring: While the 2,6-difluoro substitution is known to be important for the activity of many benzamide-based inhibitors by creating a non-planar conformation, further substitutions on this ring could fine-tune electronic and steric properties. nih.govmdpi.com

The Amide Linker: Modifications to the amide bond, while challenging, could be explored to alter the molecule's stability and hydrogen-bonding capabilities.

Computational methods like molecular docking and molecular dynamics would be essential to predict how these new analogues interact with target proteins, guiding the synthesis of the most promising candidates. researchgate.net For instance, N-benzylbenzamide scaffolds have been successfully designed to act as dual modulators for targets like soluble epoxide hydrolase (sEH) and PPARγ, demonstrating the potential of this molecular framework. acs.org

Modification SiteProposed Analogue SubstitutionRationale for DesignPotential Target Class
Benzyl Ring4-chloro or 3,4-dichloroAlter steric and electronic profile to probe binding pocket topology.Kinases, Tubulin, Ion Channels
Benzyl Ring2-trifluoromethylEnhance metabolic stability and inhibitory activity, as seen in sEH inhibitors. acs.orgEpoxide Hydrolases, Enzymes
Benzamide RingAddition of a 3-alkoxy groupImprove activity, as demonstrated in FtsZ inhibitors. mdpi.comBacterial Cell Division Proteins
Amide LinkerBioisosteric replacement (e.g., reverse amide, thioamide)Modify hydrogen bonding capacity and metabolic stability.Proteases, Prion Proteins nih.gov

Exploration of Synergistic Effects with Other Chemical Modulators in Biological Systems

A significant area for innovation lies in investigating the synergistic effects of this compound with other chemical agents. This approach is a cornerstone of modern therapeutics, particularly in treating complex diseases like cancer and infectious diseases.

Future studies should focus on combining the compound with known bioactive molecules to achieve enhanced efficacy or overcome resistance mechanisms. For example, if the compound is found to be an inhibitor of a specific cellular pathway, combining it with a modulator of a different, complementary pathway could lead to a potent synergistic effect. Research has shown that benzamide derivatives can act as tubulin polymerization inhibitors; combining such an agent with a compound that disrupts a different part of the cell cycle could be a powerful anti-cancer strategy. nih.govacs.org Similarly, in antimicrobial research, combining an inhibitor of the bacterial cell division protein FtsZ with traditional antibiotics could overcome resistance. nih.govresearchgate.net

Potential Target AreaClass of Synergistic AgentRationale for Combination
OncologyDNA-damaging agentsIf the compound induces cell cycle arrest, it could enhance the effects of chemotherapy.
OncologyHDAC InhibitorsBenzamide derivatives have been designed as Histone Deacetylase (HDAC) inhibitors. researchgate.net Combining with other epigenetic modulators could be effective.
Infectious DiseaseBeta-lactam antibioticsIf the compound targets bacterial cell division (e.g., FtsZ), it could weaken the bacteria and resensitize them to cell wall synthesis inhibitors. nih.gov
Neurodegenerative DiseaseAnti-aggregation compoundsSome benzamides show potential as antiprion agents. nih.gov Combining them with modulators of protein clearance pathways could be beneficial.

Advanced Mechanistic Elucidation through Integrated Omics Technologies

To fully understand the biological effects of this compound, future research must move beyond single-target assays and embrace a systems biology approach. nih.gov Integrated "omics" technologies offer a powerful toolkit for elucidating the compound's mechanism of action on a global scale. nih.gov

Genomics and Transcriptomics (RNA-Seq): These techniques can identify which genes are up- or down-regulated in cells upon treatment with the compound. This can reveal the cellular pathways that are most affected, providing clues to the molecule's primary targets and off-target effects.

Proteomics: By analyzing changes in the entire protein landscape of a cell or organism, proteomics can identify direct protein binders of the compound and downstream changes in protein expression that result from its activity.

Metabolomics: This technology analyzes the complete set of small-molecule metabolites. It can reveal how the compound alters cellular metabolism, which is a hallmark of many disease states, including cancer.

Integrating data from these different omics levels can provide a comprehensive and unbiased view of the compound's biological impact, facilitating the identification of novel mechanisms and biomarkers of its activity. nih.govnih.gov

Potential Applications in Chemical Biology and Materials Science

Beyond direct therapeutic applications, the this compound scaffold holds promise for use in chemical biology and materials science.

Chemical Biology: The compound could be developed into a "chemical probe"—a tool used to study the function of a specific protein in its native biological environment. This would involve attaching a reporter tag (like a fluorescent dye or a biotin (B1667282) molecule) to a non-critical position on the scaffold, allowing researchers to visualize or isolate the target protein. Its core structure, particularly the 2,6-difluorobenzamide (B103285) motif, is a known pharmacophore for inhibiting the bacterial protein FtsZ, suggesting it could be developed into a probe to study bacterial cell division. nih.govnih.gov

Materials Science: The rigid, aromatic nature of the benzamide structure suggests potential applications in the development of novel materials. Benzamide derivatives are used in the synthesis of polymers and liquid crystals. changfengchem.com The specific substitutions on this compound, including the polar amide bond and halogen atoms, could be exploited to create materials with unique properties, such as high thermal stability, specific liquid crystalline phases, or self-assembling capabilities. Future research could explore its incorporation into polymer backbones or its use as a building block for supramolecular assemblies.

Q & A

Basic Research Questions

Q. What synthetic routes are available for N-(2-chlorobenzyl)-2,6-difluorobenzamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via a two-step process: (1) coupling 2,6-difluorobenzoic acid with 2-chlorobenzylamine using carbodiimide crosslinkers (e.g., EDC or DCC) in anhydrous dichloromethane, and (2) purification via flash chromatography (ethyl acetate/hexane gradient). Purity (>98%) is confirmed by HPLC and NMR spectroscopy .
  • Key considerations : Monitor reaction progress by TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane). Avoid hydrolysis of the amide bond by maintaining anhydrous conditions.

Q. How can the crystal structure of this compound be determined?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using a Bruker SMART APEX CCD diffractometer. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å). Structure refinement via SHELXL-2018/3 .
  • Example parameters (hypothetical based on analogues):

ParameterValue
Space groupP 1
a, b, c (Å)9.426(2), 15.568(4), 22.601(6)
R-factor0.084
Z8

Q. What are the standard protocols for assessing environmental persistence?

  • Methodology : Follow OECD Test Guidelines 301 (ready biodegradability). Prepare test solutions (10–40 mg/L) in mineral medium, inoculate with activated sludge, and measure dissolved organic carbon (DOC) removal over 28 days. Non-readily biodegradable compounds show <60% DOC removal .

Advanced Research Questions

Q. How does structural modification of the 2-chlorobenzyl group affect bioactivity?

  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with substituents (e.g., -CF₃, -OCH₃) at the benzyl position. Evaluate antibacterial activity against S. aureus (MIC assay) and compare with parent compound. Hydrophobic substituents enhance binding to FtsZ protein (critical for bacterial cell division) .
  • Example data :

DerivativeMIC (µg/mL)
Parent compound16
3-CF₃ substituted4

Q. What mechanisms underlie the compound’s toxicity in repeated-dose studies?

  • Methodology : Conduct OECD 407 28-day oral toxicity studies in rats (dose: 50–200 mg/kg/day). Histopathology reveals hepatotoxicity (vacuolar degeneration) and splenic atrophy. Biomarkers like ALT/AST elevation indicate liver damage .
  • Mitigation : Use PPE (gloves, respirators) during handling to minimize occupational exposure .

Q. How does hydrogen bonding influence the compound’s solid-state packing?

  • Methodology : Analyze intermolecular interactions via Hirshfeld surfaces (CrystalExplorer). N–H···O hydrogen bonds (2.8–3.0 Å) form C(4) chains, while C–H···F interactions (2.9 Å) stabilize layered structures. No π-π stacking observed in analogues .

Data Contradictions and Resolution

Q. Discrepancies in biodegradability How to resolve them?

  • Issue : Some analogues (e.g., N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide) are reported as non-biodegradable , while others degrade under UV light.
  • Resolution : Validate via photodegradation experiments (300 W Hg lamp, λ = 254 nm). Monitor by LC-MS; hydroxylation at the benzyl position increases hydrophilicity and degradation rate .

Methodological Best Practices

  • Crystallography : Use TWINABS for absorption corrections in twinned crystals .
  • Toxicity testing : Include positive controls (e.g., carbon tetrachloride for hepatotoxicity) to validate assay sensitivity .
  • SAR optimization : Prioritize derivatives with logP <3.5 to balance membrane permeability and solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.